3-[6-(3,4-Diethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine
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Overview
Description
3-[6-(3,4-Diethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine is a complex heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
The synthesis of 3-[6-(3,4-Diethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine involves multiple steps. One common method includes the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole and thiadiazole rings. Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dimethyl sulfoxide.
Scientific Research Applications
3-[6-(3,4-Diethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine has several scientific research applications:
Chemistry: It is used as a synthetic intermediate in the preparation of other complex molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it acts as an enzyme inhibitor by binding to the active site of enzymes like carbonic anhydrase and cholinesterase, thereby inhibiting their activity . The pathways involved in its action include the disruption of enzyme function, leading to therapeutic effects such as reduced inflammation or inhibited microbial growth .
Comparison with Similar Compounds
Similar compounds to 3-[6-(3,4-Diethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine include other triazolothiadiazoles like 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines and 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines . These compounds share similar structural features and pharmacological activities but differ in their specific substituents and the positions of their functional groups. The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct pharmacological profile .
Properties
Molecular Formula |
C21H20N6O2S |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
6-(3,4-diethoxyphenyl)-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C21H20N6O2S/c1-4-28-15-10-9-14(12-16(15)29-5-2)20-25-27-19(23-24-21(27)30-20)18-13(3)22-17-8-6-7-11-26(17)18/h6-12H,4-5H2,1-3H3 |
InChI Key |
SOTAUDUXVQJZKY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C4=C(N=C5N4C=CC=C5)C)OCC |
Origin of Product |
United States |
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